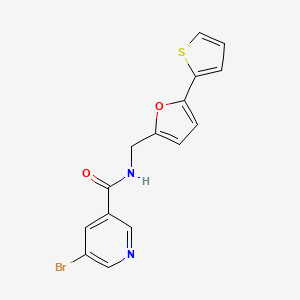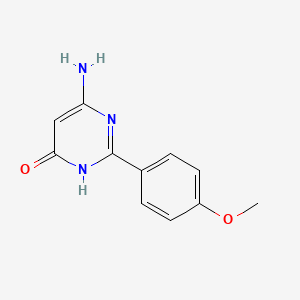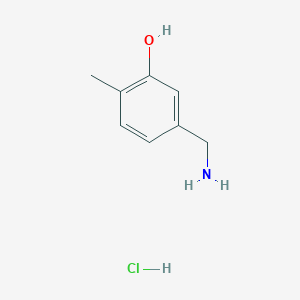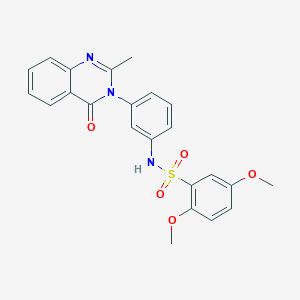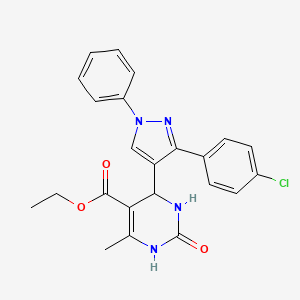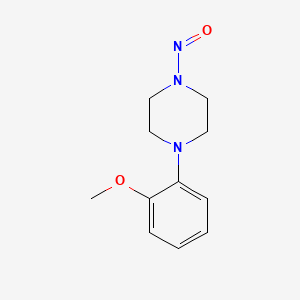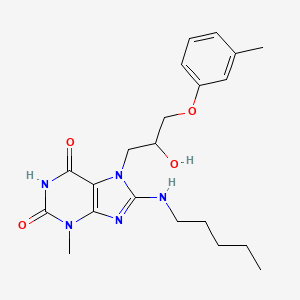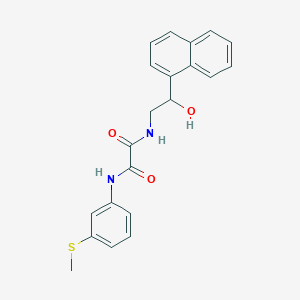
N-(4-methylidenecyclohexyl)oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylidenecyclohexyl)oxane-4-carboxamide, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that has gained popularity in recent years. It is a derivative of Ketamine, which is used as an anesthetic in both humans and animals. MXE is a research chemical that has not been approved for human consumption, and its use is illegal in many countries. In Synthesis Method MXE is synthesized by reacting 3-methyl-2-butanone with cyclohexylamine in the presence of sodium hydroxide. The resulting product is then reacted with ethyl chloroformate to form N-(cyclohexyl)-N-(3-methyl-2-oxobutyl) carbamate, which is then treated with hydrochloric acid to form MXE. Scientific Research Application MXE is mainly used in scientific research to study its effects on the central nervous system. It is used as a model drug to study the effects of dissociative anesthetics on the brain. Researchers are interested in studying the mechanism of action of MXE to understand how it affects the brain and how it can be used to develop new drugs for the treatment of various neurological disorders. Mechanism of Action MXE acts on the N-methyl-D-aspartate (NMDA) receptor in the brain, which is responsible for regulating the activity of glutamate, a neurotransmitter that is involved in learning and memory. MXE binds to the NMDA receptor and blocks its activity, leading to a dissociative state. This dissociative state is characterized by a loss of sensory perception, altered perception of time and space, and a feeling of detachment from the environment. Biochemical and Physiological Effects MXE has been shown to produce a range of biochemical and physiological effects in animal studies. It has been found to increase heart rate and blood pressure, decrease body temperature, and cause respiratory depression. MXE has also been shown to produce neurotoxic effects in rats, leading to cell death in certain areas of the brain. Advantages and Limitations for Lab Experiments MXE has several advantages for lab experiments. It is a potent and selective NMDA receptor antagonist, making it a useful tool for studying the role of the NMDA receptor in the brain. MXE is also relatively easy to synthesize, making it readily available for research purposes. However, MXE has several limitations, including its potential for abuse and its illegal status in many countries. MXE is also highly toxic, and researchers must take precautions to ensure their safety when working with the drug. Future Directions There are several future directions for research on MXE. One area of interest is the development of new drugs based on the structure of MXE. Researchers are also interested in studying the long-term effects of MXE on the brain and its potential for neuroprotection. Another area of interest is the use of MXE in the treatment of various neurological disorders, such as depression and anxiety. Conclusion In conclusion, MXE is a dissociative anesthetic drug that has gained popularity in recent years. It is mainly used in scientific research to study its effects on the central nervous system. MXE acts on the NMDA receptor in the brain, leading to a dissociative state characterized by a loss of sensory perception and altered perception of time and space. MXE has several advantages for lab experiments, including its potency and selectivity, but also has several limitations, including its potential for abuse and toxicity. There are several future directions for research on MXE, including the development of new drugs based on its structure and the study of its long-term effects on the brain.
Applications De Recherche Scientifique
Synthesis Methodologies
One-pot, three-component protocols have been developed for the efficient synthesis of complex molecules, such as indolyl-4H-chromene-3-carboxamides, which exhibit antioxidant and antibacterial properties. These protocols leverage catalysts like DABCO to facilitate Knoevenagel condensation and nucleophilic substitution processes, demonstrating broad substrate scopes and high product yields (Chitreddy V. Subbareddy & S. Sumathi, 2017). Similarly, double ortho-C-H activation and annulation of benzamides with aryl alkynes have been employed to synthesize polycyclic heteroaromatics, highlighting a novel route to complex molecular structures (Jian Li et al., 2019).
Pharmacological Studies
Research on anticonvulsant enaminones has led to the determination of crystal structures for compounds exhibiting significant anticonvulsant activity. These studies have provided insights into the structural bases for their pharmacological effects (M. Kubicki et al., 2000). In another study, the synthesis and evaluation of fluorine-18-labeled 5-HT1A antagonists were conducted, contributing to the development of novel imaging agents for receptor mapping, showcasing the integration of synthetic chemistry in advancing neuropharmacology (L. Lang et al., 1999).
Material Science
Copolymers incorporating cyclohexane derivatives have been synthesized and characterized, revealing properties like unusual helical pitch and improved mechanical properties, underscoring the potential for creating advanced materials with tailored features (N. Murthy & R. Bray, 2003).
Propriétés
IUPAC Name |
N-(4-methylidenecyclohexyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-10-2-4-12(5-3-10)14-13(15)11-6-8-16-9-7-11/h11-12H,1-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAOXHNVFWREGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylidenecyclohexyl)oxane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2758093.png)
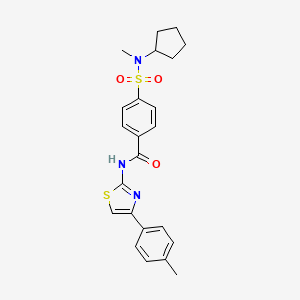

![(Z)-2-(3-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2758101.png)
